Isonaringin

Descripción general

Descripción

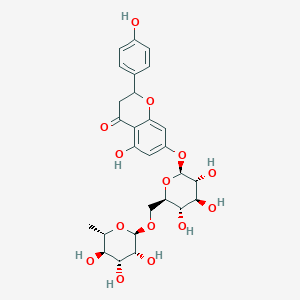

Isonaringin is a flavonoid compound that has garnered interest due to its potential applications in various fields, including its use in dye-sensitized solar cells (DSSC). The compound is a natural product that can be found in certain species of citrus and related genera. It has been isolated and identified from Citrus pseudogulgul and Citrus tengu, among other species. The chemical structure of isonaringin was elucidated through methods such as permethylation followed by acid hydrolysis, which yielded specific methylated sugars that were compared with authentic specimens using paper and thin-layer chromatographies .

Synthesis Analysis

The biosynthesis of C-glucosylflavonoids like isonaringin involves the substrate 2-hydroxynaringenin. In a study involving Desmodium uncinatum (Jacq.), isotopically labelled 2-hydroxynaringenin was synthesized and incubated with UDP-glucose and a crude protein extract from the plant's leaves. This process resulted in the production of isotopically labelled vitexin and isovitexin, demonstrating that 2-hydroxynaringenin is the precursor for C-glucosylflavonoid biosynthesis in this species .

Molecular Structure Analysis

The molecular structure of isonaringin has been studied extensively. Permethylation of isonaringin followed by acid hydrolysis has led to the identification of its sugar components. Further chemical manipulations, such as partial methylation, afforded derivatives like didymin and linarin, which helped in confirming the structure of isonaringin as narirutin, the 7-rutinoside of naringenin .

Chemical Reactions Analysis

Isonaringin undergoes various chemical reactions that have been characterized to understand its reactivity. Computational chemistry approaches, specifically using the M06 family of density functionals, have been employed to calculate the molecular structure and properties of isonaringin. The study assessed the active sites for nucleophilic and electrophilic attacks by relating them to the Fukui function indices and the dual descriptor. This analysis is crucial for understanding the chemical reactivity of isonaringin and its potential use in applications like DSSC .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonaringin are derived from its molecular structure and the functional groups present. The computational study using the M06 family of density functionals provided insights into the chemical reactivity descriptors of isonaringin, which are important for predicting its behavior in various environments. These descriptors were calculated through chemical reactivity theory within density functional theory (DFT), and the results were compared with those obtained from the Janak’s theorem approximation to validate the computational methods used .

Aplicaciones Científicas De Investigación

Flavonoid Content Analysis in Citri Trifoliatae Fructus

In a study conducted by Liu, Lan, and Chen (2021), the flavonoid contents in Citri Trifoliatae Fructus, including isonaringin, were analyzed at different harvest times. The research found that the contents of isonaringin varied significantly with harvest time, indicating its potential as a quality marker for this medicinal material. This study provides a theoretical basis for the rational harvest of Citri Trifoliatae Fructus based on flavonoid content, including isonaringin (Liu, Lan, & Chen, 2021).

Computational Chemistry in Solar Cell Research

Glossman-Mitnik (2014) assessed the M06 family of density functionals for calculating the molecular structure and properties of isonaringin. This study highlights the potential application of isonaringin in dye-sensitized solar cells (DSSC), providing insights into its chemical reactivity through computational chemistry (Glossman-Mitnik, 2014).

Role in Traditional Chinese Medicine

A study on Zhi-Zi-Hou-Po Decoction, a traditional Chinese medicine formula, identified isonaringin as one of its major bioactive constituents. Zhu et al. (2019) developed a method for the determination of isonaringin in rat plasma, facilitating the pharmacokinetic study of this traditional formula. This research contributes to the understanding of isonaringin's role in the efficacy of traditional Chinese medicine (Zhu et al., 2019).

Identification in Fructus Aurantii

Zhou et al. (2006) applied LC-ESI/MS methods to characterize O-diglycosyl flavanones, including isonaringin, in the traditional Chinese medicine Fructus aurantii. This study contributes to understanding the pharmacological properties of isonaringin and related compounds in traditional medicine (Zhou et al., 2006).

Mecanismo De Acción

Target of Action

Isonaringin, also known as 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft of the neuromuscular junction .

Mode of Action

Isonaringin exhibits its therapeutic effects by inhibiting AChE . By inhibiting AChE, isonaringin prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic nerve transmission, which is particularly beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

Isonaringin is a major active compound derived from Fructus Aurantii Immaturus . It is part of the flavanone 7-glycoside isomers, which include hesperidin, neohesperidin, and naringin .

Pharmacokinetics

Studies on naringin, a similar flavanone, suggest that these compounds are metabolized by hydroxylation and glucuronidation in the liver . The pharmacokinetic parameters of naringin and its active metabolite naringenin were estimated through single-dose (p.o. and i.v.) and multiple-dose studies in rats, dogs, and humans . Similar studies on isonaringin could provide more insights into its ADME properties.

Result of Action

The primary molecular effect of isonaringin is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic nerve transmission, which is particularly beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . On a cellular level, isonaringin has been shown to increase the survival of cultured cells by stimulating the production of hyaluronate .

Action Environment

The action of isonaringin can be influenced by various environmental factors. For instance, the stability and efficacy of isonaringin can be affected by storage conditions . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-TUURGLJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

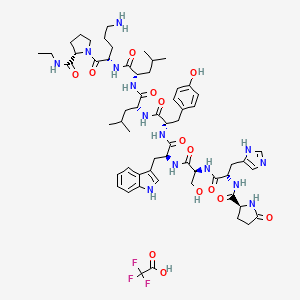

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

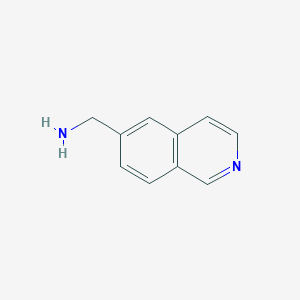

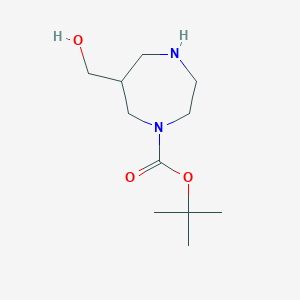

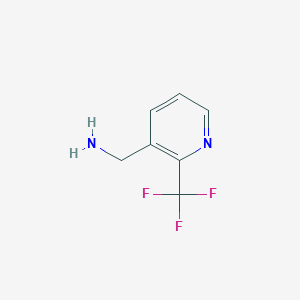

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)

![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)

![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)